molecular formula C21H28N2O6 B14760591 (5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid

(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B14760591
M. Wt: 404.5 g/mol
InChI Key: NKUKLRKOGRAUAF-UJONTBEJSA-N
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Description

(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic diamino carboxylic acid derivative featuring a rigid 3,7-diazabicyclo[3.3.1]nonane scaffold. Key structural attributes include:

  • Substituents: A benzyloxycarbonyl (Cbz) group at position 3, a tert-butoxycarbonyl (Boc) group at position 7, and a carboxylic acid at position 1.
  • Stereochemistry: The (5R) configuration confers stereoselective properties critical for biological interactions.
  • Applications: Such compounds are often intermediates in drug discovery, particularly for targeting nicotinic acetylcholine receptors (nAChRs) or cytotoxic agents .

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

(5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-11-16-9-21(14-23,17(24)25)13-22(10-16)18(26)28-12-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21?/m1/s1

InChI Key

NKUKLRKOGRAUAF-UJONTBEJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of protecting groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced to protect the amine functionalities during subsequent reactions.

    Final deprotection and purification: The protecting groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This can be employed to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the bicyclo[3.3.1]nonane core but differ in substituents and stereochemistry:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Target Compound: (5R)-3-(Cbz)-7-(Boc)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid Cbz (3), Boc (7), COOH (1) C₂₂H₂₉N₂O₆ 433.48 Stereospecific (5R) configuration; dual protecting groups -
(1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Compound 9) Boc (3), benzyl (7), ketone (9) C₁₉H₂₆N₂O₃ 330.43 Ketone at position 9; lacks carboxylic acid
O-Benzoyloxime derivatives (6b, 6c, 7a) Varied imidazolyl, methoxy, or Boc groups C₂₄H₃₁N₅O₃ (e.g.) ~461.54 (e.g.) Modified with benzoyloxime; imidazolyl groups enhance metal-binding capacity
tert-butyl (1R,5S,7s)-7-{(benzyloxy)carbonylamino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Boc (3), Cbz (7), ketone (9) C₂₀H₂₇N₃O₅ 389.45 Oxo group at position 9; amino-protected variant
(1R,5S)-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid Boc (9), carboxylic acid (7), ether (3) C₁₃H₂₁NO₅ 271.31 Ether linkage replaces diaza group at position 3

Key Structural Insights :

  • Protecting Groups: The dual Cbz/Boc protection in the target compound enhances stability during synthesis compared to mono-protected analogs (e.g., Compound 9) .
  • Functional Groups: Carboxylic acid at position 1 (target) vs.
  • Stereochemical Impact : The (5R) configuration in the target compound may influence receptor binding compared to racemic mixtures in analogs like 7a .

Comparison :

  • The target compound’s synthesis may require stricter stereochemical control compared to racemic analogs like 7a.
  • Use of paraformaldehyde in Compound 9’s synthesis highlights divergent strategies for bicyclo scaffold assembly .

Biological Activity

(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid, with CAS number 1290557-15-1, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C21H28N2O6
  • Molecular Weight : 404.46 g/mol
  • Purity : >98%
  • Solubility : Specific solubility data is not provided in the available literature.

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Protein Interactions : The compound may interfere with specific protein interactions involved in cellular signaling pathways.
  • Regulation of Gene Expression : It could modulate the expression of genes associated with cancer progression and metastasis.
  • Impact on Cell Migration and Invasion : Similar compounds have been shown to inhibit cell motility and invasion, particularly in cancer cell lines.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound and its analogs:

  • Cell Viability Assays : Compounds structurally related to this compound have been evaluated in various cancer cell lines, showing significant cytotoxicity at specific concentrations (e.g., IC50 values ranging from 38.15 μM to 48.22 μM) .
Cell LineIC50 (μM)Treatment Duration
Huh738.1548 hours
Huh748.2224 hours

Mechanisms Involved in Antimetastatic Activity

The compound's potential to inhibit metastasis has been linked to its effects on several key proteins involved in epithelial-mesenchymal transition (EMT):

  • Integrin α7 Suppression : Downregulation of integrin α7 has been observed, which is crucial for cell adhesion and migration .
  • E-cadherin Upregulation : Increased levels of E-cadherin have been reported, indicating a shift towards a more epithelial phenotype.
  • Matrix Metalloproteinases (MMPs) : The compound appears to inhibit MMPs associated with tumor invasion .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Hepatocellular Carcinoma (HCC) :
    • A study demonstrated that a benzofuran derivative inhibited Huh7 cell migration and invasion by affecting the actin cytoskeleton and downregulating p53 expression.
    • Results indicated that non-cytotoxic concentrations significantly suppressed cell motility .
  • Piperazine Derivatives :
    • Research on piperazine derivatives has shown their ability to inhibit acetylcholinesterase, suggesting potential neuroprotective effects alongside anticancer properties .

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